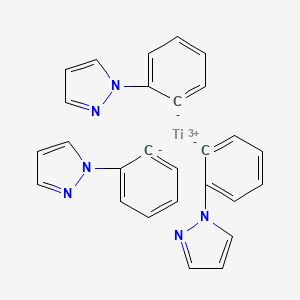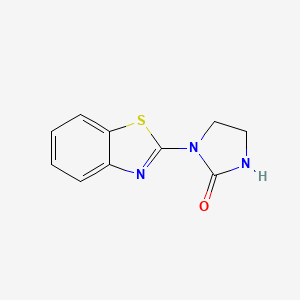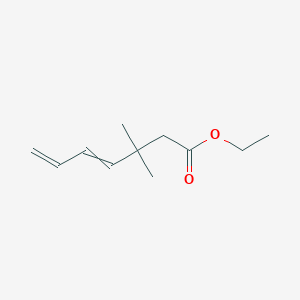![molecular formula C9H13F2N3O2 B14517177 5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one CAS No. 62756-90-5](/img/structure/B14517177.png)
5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with bis(2-fluoroethyl)amino and methoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Bis(2-fluoroethyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with bis(2-fluoroethyl)amine under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxyl group using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bis(2-fluoroethyl)amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-fluoroethyl)amino group may facilitate binding to active sites, while the methoxy group can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[Bis(2-hydroxyethyl)amino]-6-methoxypyrimidin-2(1H)-one: Similar structure but with hydroxyethyl groups instead of fluoroethyl groups.
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one: Contains chloroethyl groups, which may alter its reactivity and biological activity.
Uniqueness
5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one is unique due to the presence of fluoroethyl groups, which can enhance its lipophilicity, metabolic stability, and potential interactions with biological targets compared to its analogs.
Propriétés
Numéro CAS |
62756-90-5 |
|---|---|
Formule moléculaire |
C9H13F2N3O2 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
5-[bis(2-fluoroethyl)amino]-6-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H13F2N3O2/c1-16-8-7(6-12-9(15)13-8)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,13,15) |
Clé InChI |
OJEHDIARYVHRPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC(=O)N1)N(CCF)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
![6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14517131.png)
![1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517136.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)



![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)

